molecular formula C7H8BrNO3 B1354491 Ethyl 5-bromo-3-methylisoxazole-4-carboxylate CAS No. 25786-74-7

Ethyl 5-bromo-3-methylisoxazole-4-carboxylate

Cat. No.: B1354491
CAS No.: 25786-74-7
M. Wt: 234.05 g/mol
InChI Key: AINLNLOATKLFMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-bromo-3-methylisoxazole-4-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of terminal alkynes with n-butyllithium, followed by the addition of aldehydes, molecular iodine, and hydroxylamine . Another approach includes the use of copper (I) or ruthenium (II) catalysts for the (3 + 2) cycloaddition reaction .

Industrial Production Methods

In industrial settings, the synthesis of isoxazole derivatives often employs metal-catalyzed reactions due to their efficiency and high yield. For example, the use of copper (I) catalysts in microwave-assisted green synthetic pathways has been demonstrated to produce 3,5-disubstituted isoxazoles effectively .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-3-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can produce various functionalized isoxazole derivatives .

Mechanism of Action

The mechanism of action of ethyl 5-bromo-3-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, leading to various biological effects. For example, isoxazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) enzymes, which play a role in inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-bromo-4-methylisoxazole-3-carboxylate
  • 3,5-Disubstituted Isoxazoles
  • 4,5-Diphenyl-4-isoxazoline

Uniqueness

Ethyl 5-bromo-3-methylisoxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other isoxazole derivatives, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

Properties

IUPAC Name

ethyl 5-bromo-3-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO3/c1-3-11-7(10)5-4(2)9-12-6(5)8/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINLNLOATKLFMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25786-74-7
Record name ethyl 5-bromo-3-methyl-1,2-oxazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.